tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate: is an organic compound with the molecular formula C19H23N3O6. It is a derivative of piperidine and isoindoline, featuring a tert-butyl carbamate group. This compound is known for its applications in medicinal chemistry and as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate typically involves the following steps:
Preparation of tert-butyl carbamate: tert-Butyl carbamate is synthesized by reacting tert-butyl chloroformate with ammonia or an amine under basic conditions.
Formation of the piperidine derivative: The piperidine derivative is prepared by reacting 2,6-dioxopiperidine with tert-butyl carbamate in the presence of a suitable catalyst.
Coupling with isoindoline derivative: The final step involves coupling the piperidine derivative with an isoindoline derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under various conditions depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity .
Comparison with Similar Compounds
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: A closely related compound with similar structural features and applications.
tert-Butyl N-(2-aminoethyl)carbamate: Another related compound used in similar synthetic and research applications.
Uniqueness:
Properties
Molecular Formula |
C20H24N4O6 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate |
InChI |
InChI=1S/C20H24N4O6/c1-20(2,3)30-19(29)22-10-9-21-12-6-4-5-11-15(12)18(28)24(17(11)27)13-7-8-14(25)23-16(13)26/h4-6,13,21H,7-10H2,1-3H3,(H,22,29)(H,23,25,26) |
InChI Key |
CTBFCHXDKXTELK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.